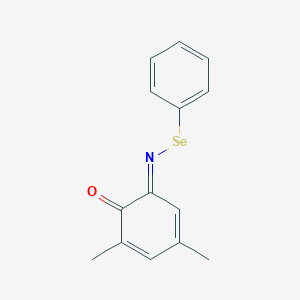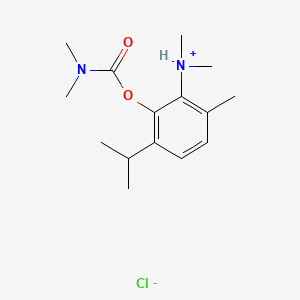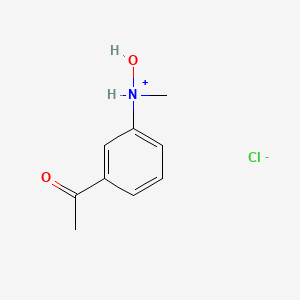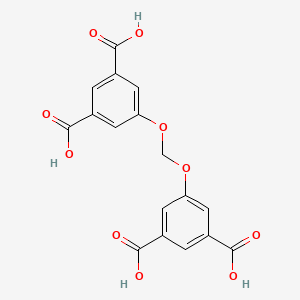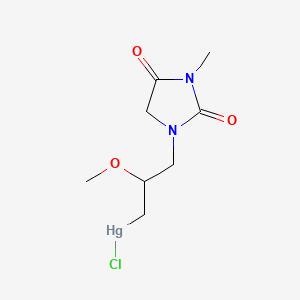
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 It is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxypropyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of hydantoin derivatives with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, potentially forming elemental mercury or mercury(I) compounds.
Substitution: The chloromercuri group can be substituted with other functional groups using appropriate reagents, resulting in the formation of new derivatives with different properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in antimicrobial agents or as a diagnostic tool, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can be leveraged
Mécanisme D'action
The mechanism of action of 1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential antimicrobial and therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin can be compared with other mercury-containing compounds, such as:
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Similar in structure but lacks the methyl group on the hydantoin ring.
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin: Contains additional methyl groups on the hydantoin ring, which may alter its chemical properties and reactivity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
67465-39-8 |
|---|---|
Formule moléculaire |
C8H13ClHgN2O3 |
Poids moléculaire |
421.24 g/mol |
Nom IUPAC |
chloro-[2-methoxy-3-(3-methyl-2,4-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-5-7(11)9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
Clé InChI |
NDNDEKJQNQEWJD-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=O)CN(C1=O)CC(C[Hg]Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


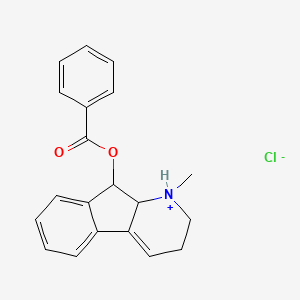
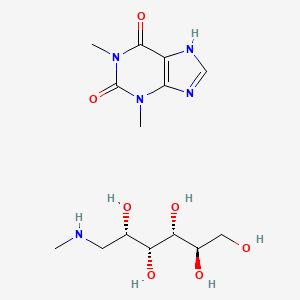
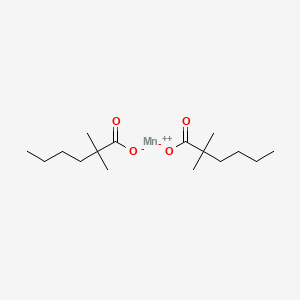

![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)

